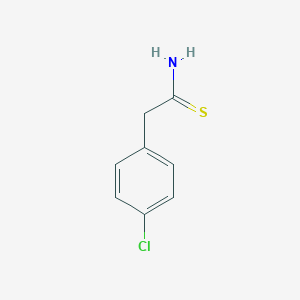

2-(4-Chlorophenyl)ethanethioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCDYIRWTPEABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370521 | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17518-48-8 | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)ethanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)ethanethioamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, in-depth protocol for the synthesis, purification, and comprehensive characterization of 2-(4-Chlorophenyl)ethanethioamide, a thioamide of interest in medicinal chemistry and organic synthesis. Thioamides, bioisosteres of amides, are incorporated into therapeutic agents to enhance biological activity and metabolic stability. This document outlines a reliable synthetic route via thionation of the corresponding amide using Lawesson's reagent, chosen for its efficiency and mild reaction conditions. Furthermore, it establishes a robust analytical workflow for structural verification and purity assessment, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Strategic Approach to Synthesis

The conversion of an amide to its thioamide analogue is a fundamental transformation in organic synthesis. While several methods exist, including the reaction of nitriles with a sulfur source, the thionation of a carboxamide is often the most direct and high-yielding approach.[1][2]

Rationale for Thionation Reagent Selection

For the conversion of 2-(4-chlorophenyl)acetamide to this compound, Lawesson's reagent (LR) is the selected thionating agent. While phosphorus pentasulfide (P₄S₁₀) is a classic reagent for this purpose, LR offers significant advantages, including milder reaction conditions, higher yields, and fewer side products.[3] Reactions involving LR are typically faster and can be performed at lower temperatures compared to those with P₄S₁₀.[3][4]

Reaction Mechanism

The thionation process with Lawesson's reagent proceeds through a well-established mechanism. In solution, LR exists in equilibrium with a more reactive dithiophosphine ylide. This ylide reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force for the reaction is the subsequent cycloreversion, which breaks the stable P-O bond and forms the desired thiocarbonyl C=S bond.[3][4]

Caption: Reaction mechanism of amide thionation.

Experimental Protocol: Synthesis

This section details the complete workflow for the synthesis and purification of the target compound.

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow.

Reagents and Quantities

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 2-(4-chlorophenyl)acetamide | 169.61 | 1.0 | 10.0 | 1.70 g |

| Lawesson's Reagent | 404.47 | 0.5 | 5.0 | 2.02 g |

| Anhydrous Toluene | 92.14 | - | - | 50 mL |

Step-by-Step Synthesis Procedure

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-chlorophenyl)acetamide (1.70 g, 10.0 mmol).

-

Add anhydrous toluene (50 mL) to the flask. Stir the mixture to dissolve the amide.

-

Add Lawesson's reagent (2.02 g, 5.0 mmol) to the solution in one portion.

-

Flush the apparatus with dry nitrogen gas and maintain a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to yield the pure this compound.

Comprehensive Characterization

Structural confirmation and purity assessment are critical. The following techniques provide a self-validating analytical system.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result for C₈H₈ClNS |

| ¹H NMR | Chemical Shift (δ) | ~7.8-8.2 ppm (br s, 2H, -NH₂), 7.3 ppm (d, 2H, Ar-H), 7.2 ppm (d, 2H, Ar-H), 3.8 ppm (s, 2H, -CH₂-) |

| ¹³C NMR | Chemical Shift (δ) | ~205-210 ppm (C=S), ~135-140 ppm (Ar-C), ~132 ppm (Ar-C-Cl), ~129-131 ppm (Ar-CH), ~45 ppm (-CH₂-) |

| IR | Wavenumber (cm⁻¹) | 3300-3100 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1600 (C=C stretch), ~1400-1500 (Thioamide II band), ~1100-1200 (Thioamide III band) |

| HRMS | m/z | [M+H]⁺ calculated for C₈H₉ClNS⁺: 186.0139; found: 186.01xx |

| Purity | HPLC | >95% peak area at specified wavelength |

Spectroscopic Interpretation

-

¹H and ¹³C NMR Spectroscopy : The most diagnostic signal in the ¹³C NMR spectrum is the thiocarbonyl carbon, which is significantly deshielded and appears far downfield in the 200-210 ppm region.[5][6] This is a hallmark feature distinguishing thioamides from their amide counterparts (whose carbonyls appear around 160-170 ppm). In the ¹H NMR spectrum, the two aromatic doublets will confirm the 4-substituted phenyl ring, and the singlet for the methylene protons adjacent to the aromatic ring will be evident. The NH₂ protons often appear as a broad singlet.

-

Infrared (IR) Spectroscopy : The IR spectrum of a primary thioamide is complex due to vibrational coupling.[7] The N-H stretching vibrations are typically observed as two bands in the 3300-3100 cm⁻¹ region. Unlike amides, thioamides lack a strong C=O stretch (Amide I band). Instead, they exhibit a series of characteristic "thioamide bands" arising from mixtures of C-N stretching, N-H bending, and C=S stretching vibrations.[8] The C=S stretching vibration itself contributes to several bands and does not have a single, pure absorption frequency, but a significant contribution is often found in the 800-700 cm⁻¹ region.[8]

-

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous formula determination. A common pitfall in the analysis of thioamides is mistaking the product for an oxidation product (+16 Da).[5][6] The mass of a sulfur atom is ~31.9721 u, while an oxygen atom is ~15.9949 u. The mass difference between the target thioamide and its corresponding amide is therefore ~15.9772 Da.[5] HRMS can easily distinguish this from an oxidation event (+15.9949 Da). The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should also be clearly visible in the mass spectrum.

Safety, Handling, and Storage

-

Reagents : Lawesson's reagent is harmful if swallowed or inhaled and releases hydrogen sulfide upon contact with water or acids. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Toluene is a flammable and toxic solvent.

-

Product : Thioamides should be handled with care. While specific toxicity data for this compound may be limited, it should be treated as a potentially hazardous chemical.

-

Storage : Store the final product in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)ethanethioamide

Introduction

2-(4-Chlorophenyl)ethanethioamide is a thioamide derivative of significant interest within contemporary medicinal chemistry and drug development. Thioamides, as isosteres of amides, present a unique set of physicochemical properties that can enhance the pharmacological profiles of parent molecules. The substitution of the carbonyl oxygen with a sulfur atom imparts increased metabolic stability, greater backbone rigidity, and altered hydrogen bonding capabilities.[1][2] These characteristics make thioamide-containing compounds valuable scaffolds in the design of novel therapeutics, with demonstrated activities including antibacterial, antifungal, and antitumor effects.[3][4]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and key molecular attributes. The information presented herein is a synthesis of established chemical principles and available data on structurally related compounds, providing a robust framework for the study and application of this molecule.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties are critical for its handling, formulation, and interpretation in experimental settings.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C8H8ClNS | [5][6] |

| Molecular Weight | 185.67 g/mol | [5][6] |

| CAS Number | 17518-48-8 | [5] |

| Appearance | White to off-white crystalline powder/solid | [5][6] |

| Melting Point | 129-131 °C | [5][6] |

| Solubility | Insoluble in water | [5][6] |

| Storage Temperature | 2-8°C | [5] |

digraph "2_4_Chlorophenylethanethioamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; C7 [label="C"]; C8 [label="C", shape=none, pos="3.5,0.5!"]; S [label="S", fontcolor="#FBBC05"]; N [label="N", fontcolor="#4285F4"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C4 -- Cl; C1 -- C7;

// Ethanethioamide chain C7 -- C8; C8 -- S [style=double, len=1.2]; C8 -- N;

// Hydrogens C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4; C7 -- H5; C7 -- H6; N -- H7; N -- H8;

// Positioning for clarity C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; Cl [pos="0,-4.2!"]; C7 [pos="2.4,0!"]; C8 [pos="3.6,0!"]; S [pos="4.8,0.7!"]; N [pos="3.6,-1.2!"]; H1[pos="-2.2,-0.3!"]; H2[pos="-2.2,-2.5!"]; H3[pos="2.2,-2.5!"]; H4[pos="2.2,-0.3!"]; H5[pos="2.4,1!"]; H6[pos="2.4,-1!"]; H7 [pos="3.1,-2!"]; H8 [pos="4.1,-2!"];

}

Figure 1: Chemical structure of this compound.

Proposed Synthesis Pathway and Experimental Protocol

The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amide.[7] In the case of this compound, the logical precursor is 2-(4-chlorophenyl)acetamide. This precursor can be synthesized from 4-cyanobenzylchloride under solvothermal conditions.[7]

Part 1: Synthesis of 2-(4-Chlorophenyl)acetamide (Precursor)

A reported method for the synthesis of 2-(4-chlorophenyl)acetamide involves the solvothermal reaction of 4-cyanobenzylchloride.[7]

Experimental Protocol:

-

A mixture of NaN3 (0.39 g, 6 mmol), CuCl2·2H2O (0.684 g, 4 mmol), and 4-cyanobenzylchloride (0.606 g, 4 mmol) is prepared.[7]

-

The mixture is sealed in a 15 ml Teflon-lined reactor.[7]

-

The reactor is heated in an oven at 150 °C for 72 hours.[7]

-

After heating, the reactor is allowed to cool slowly to room temperature.[7]

-

The resulting mixture is washed with water.[7]

-

Pale yellow block-like crystals of 2-(4-chlorophenyl)acetamide are collected.[7]

Part 2: Thionation to this compound

The conversion of the amide to the thioamide can be efficiently achieved using Lawesson's reagent.[7] The following is a generalized protocol based on established methods for this transformation.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., Argon or Nitrogen), add 2-(4-chlorophenyl)acetamide (1.0 eq).

-

Add anhydrous toluene as the solvent, followed by the addition of Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Figure 2: Proposed two-step synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern. The methylene (-CH2-) protons adjacent to the aromatic ring will be observed as a singlet further downfield, likely in the range of δ 3.5-4.0 ppm. The two protons of the thioamide (-CSNH2) group will appear as two broad singlets at a lower field, potentially between δ 7.5 and 9.5 ppm, due to their acidic nature and the influence of the thiocarbonyl group.

13C NMR: The carbon NMR spectrum will be characterized by a signal for the thiocarbonyl carbon (C=S) at a significantly downfield chemical shift, typically in the range of δ 190-210 ppm.[8] The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon (-CH2-) is expected to appear in the δ 40-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. The most prominent absorption will be the C=S stretching vibration, which is typically observed in the region of 1200-1050 cm-1. The N-H stretching vibrations of the primary thioamide will appear as two bands in the 3300-3100 cm-1 region. The aromatic C-H stretching vibrations will be observed just above 3000 cm-1, while the aliphatic C-H stretches of the methylene group will be seen just below 3000 cm-1. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm-1.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]+ is expected at m/z 185, corresponding to the molecular weight of the compound. Due to the presence of a chlorine atom, an isotopic peak [M+2]+ at m/z 187 with an intensity of approximately one-third of the molecular ion peak will be observed. Common fragmentation patterns for such compounds include the loss of the thioamide group and cleavage of the bond between the methylene group and the aromatic ring. Predicted mass spectral data suggests a prominent [M+H]+ adduct at m/z 186.01387.[4]

Potential Applications in Drug Development

The thioamide moiety is a well-recognized pharmacophore that can confer a range of desirable properties to a drug candidate. The replacement of an amide with a thioamide can lead to:

-

Increased Metabolic Stability: The C=S bond is generally more resistant to enzymatic hydrolysis than the C=O bond, leading to a longer biological half-life.[2]

-

Enhanced Receptor Binding: The different steric and electronic properties of the thioamide group can lead to altered and potentially improved interactions with biological targets.[1]

-

Improved Cell Permeability: In some cases, thioamide substitution has been shown to enhance the ability of a molecule to cross cell membranes.[4]

Given these properties, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.[3][4] The 4-chlorophenyl group is a common feature in many bioactive molecules, and its combination with the thioamide functional group presents a promising scaffold for further chemical exploration.

References

- 1. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 2. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. synarchive.com [synarchive.com]

- 5. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-[(4-chlorophenyl)amino]acetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Chlorophenyl)ethanethioamide

Abstract

This technical guide provides a comprehensive analysis of the plausible mechanisms of action for the synthetic compound 2-(4-Chlorophenyl)ethanethioamide. As a molecule incorporating both a reactive thioamide group and a lipophilic chlorophenyl moiety, it presents a unique profile for potential pharmacological activity. Direct experimental data on this specific compound is limited; therefore, this guide synthesizes information from structurally related compounds to propose several well-grounded hypotheses regarding its molecular interactions and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents. It delves into potential antimicrobial, antiproliferative, and enzyme-inhibitory activities, supported by detailed hypothetical experimental protocols and visual representations of signaling pathways.

Introduction and Molecular Profile

This compound is a small molecule characterized by a benzene ring substituted with a chlorine atom, linked to an ethanethioamide group. The presence of the thioamide functional group, a bioisostere of the more common amide, and the organochlorine component are pivotal to its potential biological activity. Thioamides are known for their diverse pharmacological properties, including antimicrobial and antiproliferative effects, often acting as pro-drugs or enzyme inhibitors.[1][2] The chlorophenyl group generally increases lipophilicity, which can enhance cell membrane permeability, but also raises considerations of persistence and potential toxicity.[3][4]

This guide will explore the following potential mechanisms of action for this compound:

-

Antimicrobial Activity: Targeting essential bacterial enzymes or processes.

-

Antiproliferative Effects: Inducing cell cycle arrest or apoptosis in cancer cells.

-

Enzyme Inhibition: Covalently or non-covalently modifying key enzymes in various signaling pathways.

Postulated Mechanism of Action I: Antimicrobial Effects

The structural features of this compound suggest it may possess antimicrobial properties, potentially through a multi-faceted mechanism.

Inhibition of Mycolic Acid Biosynthesis in Mycobacteria

Thioamides, such as ethionamide, are known pro-drugs that are activated by bacterial enzymes.[1][5] It is plausible that this compound could undergo a similar bioactivation.

Hypothesized Pathway:

-

Uptake and Activation: The compound enters the bacterial cell, where a monooxygenase, similar to EthA in Mycobacterium tuberculosis, could oxidize the thioamide group.[1]

-

Adduct Formation: The activated intermediate may then form a covalent adduct with nicotinamide adenine dinucleotide (NAD).[5]

-

Enzyme Inhibition: This adduct could then act as a potent inhibitor of enzymes crucial for cell wall synthesis, such as enoyl-ACP reductase (InhA), which is essential for mycolic acid biosynthesis.[1][5]

Caption: Hypothesized antimicrobial mechanism via InhA inhibition.

Inhibition of DNA Gyrase and Topoisomerase IV

Some thioamide-containing natural products have been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV, which are essential for DNA replication.[6]

Hypothesized Action:

This compound could non-covalently bind to the ATP-binding pocket of these enzymes, preventing the conformational changes necessary for their function and leading to a halt in DNA replication and subsequent cell death.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Methodology:

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus, Mycobacterium smegmatis) in appropriate broth to mid-log phase.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Postulated Mechanism of Action II: Antiproliferative Effects

The presence of the thioamide and chlorophenyl groups in this compound suggests potential anticancer activity.

Inhibition of Microtubule Polymerization

Certain thioamide derivatives have been identified as inhibitors of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1]

Hypothesized Pathway:

-

Binding to Tubulin: The compound may bind to the colchicine-binding site on β-tubulin.

-

Disruption of Microtubule Dynamics: This binding could prevent the polymerization of tubulin dimers into microtubules.

-

Mitotic Arrest: The disruption of the mitotic spindle would lead to an arrest of the cell cycle in the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.

Caption: Postulated antiproliferative mechanism via microtubule inhibition.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Postulated Mechanism of Action III: Enzyme Inhibition

Covalent Inhibition of Cysteine Proteases

Chloroacetamides are known electrophilic "warheads" that can form irreversible covalent bonds with cysteine residues in proteins.[7] The thioamide group can also enhance reactivity.

Hypothesized Mechanism:

The electrophilic carbon of the chloroacetamide moiety could be susceptible to nucleophilic attack by the sulfhydryl group of a cysteine residue in the active site of an enzyme, such as a cysteine protease (e.g., cathepsins) or a kinase, leading to irreversible inhibition.

Inhibition of Peroxidases

Thionamides are known inhibitors of peroxidases, such as thyroid peroxidase and lactoperoxidase.[8][9]

Hypothesized Action:

This compound may act as a substrate analog and bind to the active site of peroxidases, inhibiting their catalytic activity. This could have implications for inflammatory processes and host defense mechanisms.

Quantitative Data from Related Compounds

| Compound Class | Target Enzyme | Reported IC50/Activity | Reference |

| Thioamide Derivatives | CDK1/2/5 | 42.2 - 621.9 nM | [1] |

| Thioamide-based Inhibitors | SIRT2 | Potent and selective inhibition | [1] |

| Anilide Derivatives | MAO-B | 0.026 - 0.53 µM | [10] |

| Chloroacetamide Inhibitors | MAP2K7 | Potent and selective | [7] |

Conclusion and Future Directions

The structural components of this compound provide a strong basis for hypothesizing its potential as a bioactive molecule with antimicrobial, antiproliferative, and enzyme-inhibitory properties. The thioamide group offers a versatile platform for various biological interactions, while the chlorophenyl moiety enhances lipophilicity and potential for covalent modification.

Future research should focus on validating these hypotheses through rigorous experimental testing. The protocols outlined in this guide provide a starting point for such investigations. Elucidating the precise molecular targets and mechanisms of action will be crucial for determining the therapeutic potential of this and related compounds.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroacetamides - Enamine [enamine.net]

- 8. Extrathyroidal actions of antithyroid thionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Monoamine oxidase inhibition by selected anilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 2-(4-Chlorophenyl)ethanethioamide Interactions

Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico modeling provides a rapid, cost-effective framework for elucidating the molecular interactions that govern the biological activity of novel chemical entities. This guide offers a comprehensive, technically-grounded walkthrough of the in silico analysis of 2-(4-Chlorophenyl)ethanethioamide, a representative small molecule featuring a thioamide group—a functional class of increasing importance in medicinal chemistry.[1] We will navigate the complete computational workflow, from target protein and ligand preparation to the nuanced interpretation of molecular docking, the dynamic validation of complex stability through molecular dynamics simulations, and the critical assessment of pharmacokinetic properties via ADMET prediction. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can not only replicate the methods but also adapt them to their own research questions.

Introduction

The amide bond is a cornerstone of peptide and protein chemistry, but its isosteric replacement with a thioamide (C=S) group introduces subtle yet profound changes in physicochemical properties.[2] Thioamides exhibit altered hydrogen bonding capabilities, being stronger donors and weaker acceptors than their amide counterparts, and possess a longer C=S bond length.[1][2] These modifications can enhance proteolytic stability and modulate the conformational preferences of a molecule, making thioamide-containing compounds like this compound intriguing candidates for therapeutic development.[1][3]

In silico modeling serves as an indispensable tool to explore the therapeutic potential of such molecules. By simulating interactions at the atomic level, we can generate testable hypotheses about a compound's mechanism of action, binding affinity, and drug-like properties before committing to resource-intensive laboratory synthesis and testing. This guide provides a robust, self-validating framework for the computational investigation of this compound, using publicly available tools and established methodologies.

PART I: System Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico experiment hinges on the meticulous preparation of the biological target (receptor) and the small molecule (ligand). This phase is not merely procedural; it is a critical step to ensure the chemical and structural accuracy of the starting materials.

Target Protein Identification and Preparation

For the purpose of this guide, we will hypothesize a relevant biological target. Given that many kinase inhibitors feature a chlorophenyl motif, we will select a representative structure of a well-studied kinase, such as the proto-oncogene tyrosine-protein kinase Abl (PDB ID: 1IEP), as our receptor.[4] The preparation protocol, however, is broadly applicable.

Protocol 1: Receptor Structure Preparation

-

Obtain the Crystal Structure: Download the protein structure in PDB format from the RCSB Protein Data Bank (--INVALID-LINK--).

-

Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., BIOVIA Discovery Studio, UCSF Chimera, or PyMOL). Remove all non-essential components, such as water molecules, co-crystallized ligands, and any protein chains that are not part of the monomeric unit of interest.[5][6][7] This step is crucial as these elements can interfere with the docking algorithm.

-

Structural Correction: Inspect the protein for any missing atoms or incomplete side chains.[6][8] Crystallographic data may have regions of poor electron density, leading to gaps. Use built-in tools like the Protein Preparation Workflow in Maestro or the Dock Prep tool in Chimera to rebuild missing loops and side chains.[8][9]

-

Add Hydrogen Atoms: Add hydrogen atoms to the protein structure. Since PDB files often omit hydrogens to reduce file size, this step is essential for accurate hydrogen bond network definition.[6][8] Ensure that polar hydrogens are correctly placed.

-

Assign Charges: Assign partial charges to all atoms. The distribution of charges governs electrostatic interactions, a key component of binding affinity. Common charge models include Gasteiger or Kollman charges.[10]

-

Save in PDBQT Format: For use with AutoDock Vina, the prepared receptor must be saved in the PDBQT file format, which includes atomic coordinates, partial charges (Q), and atom types (T).[11]

Ligand Preparation

The ligand, this compound, must also be converted into a suitable three-dimensional format with correct chemical properties.

Protocol 2: Ligand Structure Preparation

-

Obtain or Draw the Structure: The 2D structure of the ligand can be obtained from databases like PubChem or drawn using chemical sketchers like ChemDraw or MarvinSketch.[5][6]

-

Convert to 3D: Convert the 2D drawing into a 3D conformation.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This process optimizes the geometry to find a low-energy, stable conformation with realistic bond lengths and angles.[6]

-

Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and assign Gasteiger partial charges.[10]

-

Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This step is critical for flexible docking, allowing the algorithm to explore different conformations of the ligand within the binding site.[10][12]

-

Save in PDBQT Format: Save the final, prepared ligand structure in the PDBQT format for compatibility with AutoDock Vina.[11]

PART II: Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[13] This step is fundamental to structure-based drug design.

Workflow 1: Molecular Docking with AutoDock Vina

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol 3: Executing the Docking Simulation

-

Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a 3D grid box.[14] This box should encompass the entire binding pocket of the target protein. Its dimensions (x, y, z coordinates and size) are specified in a configuration file.[4][7]

-

Create the Configuration File: Prepare a text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness setting.[15] Exhaustiveness controls the computational effort of the search; a higher value increases the likelihood of finding the optimal pose but requires more time.[4]

-

Run Vina: Execute the docking simulation from the command line using the prepared files. The command typically looks like: vina --config conf.txt --log log.txt.[15]

-

Analyze the Output: AutoDock Vina generates an output PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores (in kcal/mol). The log file contains these scores in a table. The pose with the lowest binding energy is considered the most favorable.

Data Presentation: Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -8.5 | THR315, MET318 | Hydrogen Bond, Hydrophobic |

| 2 | -8.2 | LEU248, ILE360 | Hydrophobic |

| 3 | -7.9 | GLU286, PHE382 | Hydrogen Bond, Pi-Stacking |

This table presents hypothetical data for illustrative purposes.

PART III: Molecular Dynamics: Assessing Complex Stability

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms over time, allowing us to assess the stability of the protein-ligand complex and observe how interactions evolve.[16]

Workflow 2: GROMACS MD Simulation

Caption: General workflow for a protein-ligand MD simulation using GROMACS.

Protocol 4: GROMACS Simulation (Conceptual Steps)

-

System Topology Generation: The first step involves defining the force field parameters for both the protein and the ligand.[17][18] This creates a topology file that describes all atoms, bonds, angles, and charges in the system.

-

Solvation and Ionization: The protein-ligand complex is placed in a simulation box, which is then filled with water molecules to mimic a physiological environment. Ions (e.g., Na+, Cl-) are added to neutralize the overall charge of the system.

-

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries before starting the dynamic simulation.[19]

-

Equilibration: The system is gradually brought to the desired temperature (NVT ensemble) and then pressure (NPT ensemble).[17][18] This two-step equilibration ensures the system is stable before the production run.

-

Production MD: The main simulation is run for a specified duration (e.g., 100 nanoseconds), during which the coordinates of all atoms are saved at regular intervals. This creates the trajectory file.

-

Analysis: The trajectory is analyzed to extract meaningful data.[20]

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms over time from the initial structure. A stable, plateauing RMSD curve indicates the complex is structurally stable.[16][21][22]

-

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over the course of the simulation.[21][22] High RMSF values indicate flexible regions of the protein, such as loops.[23]

-

PART IV: ADMET Profiling: Predicting Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction provides an early warning system for potential liabilities.

Protocol 5: ADMET Prediction with SwissADME

-

Access the Server: Navigate to the SwissADME web server (24--INVALID-LINK--][25]

-

Input the Molecule: Paste the SMILES string of this compound into the input field.

-

Run Prediction: Execute the prediction. The server computes a wide range of physicochemical and pharmacokinetic properties.[25][26]

-

Analyze Results: Focus on key parameters like Lipinski's Rule of Five, bioavailability, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes.[27]

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Guideline | Assessment |

| Molecular Weight | 199.69 g/mol | < 500 | Pass |

| LogP (Lipophilicity) | 2.58 | ≤ 5 | Pass |

| H-bond Donors | 1 | ≤ 5 | Pass |

| H-bond Acceptors | 1 | ≤ 10 | Pass |

| Lipinski Violations | 0 | 0 | Drug-like |

| GI Absorption | High | - | Favorable |

| BBB Permeant | Yes | - | CNS potential |

| CYP2D6 Inhibitor | No | - | Low drug-drug interaction risk |

| Bioavailability Score | 0.55 | - | Good |

This table presents hypothetical data generated for this compound for illustrative purposes.

Conclusion

This guide has detailed a multi-faceted in silico workflow for the characterization of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, we can build a comprehensive computational profile of a small molecule. The molecular docking results provide a strong hypothesis for the binding mode and affinity, which is then tested for stability through MD simulations. Finally, ADMET profiling places these findings in a pharmacologically relevant context. This structured, evidence-based approach allows researchers to make informed decisions, prioritize promising compounds, and ultimately accelerate the journey from chemical concept to clinical candidate.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Programmable Helicity and Macrocycle Symmetry in β‑Peptides via Site-Selective Thioamide Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 19. bioinformaticsreview.com [bioinformaticsreview.com]

- 20. youtube.com [youtube.com]

- 21. RMSD/RMSF Analysis | BioChemCoRe 2018 [ctlee.github.io]

- 22. researchgate.net [researchgate.net]

- 23. userguide.mdanalysis.org [userguide.mdanalysis.org]

- 24. swissadme.ch [swissadme.ch]

- 25. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification and Validation of Potential Biological Targets for 2-(4-Chlorophenyl)ethanethioamide

Abstract

The thioamide moiety is a critical pharmacophore in modern drug discovery, bestowing unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability.[1][2] Compounds incorporating this functional group have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential biological targets of a novel thioamide-containing compound, 2-(4-Chlorophenyl)ethanethioamide. While specific targets for this molecule are not yet elucidated in publicly available literature, this document outlines a logical, multi-pronged approach, grounded in established methodologies, to systematically uncover its mechanism of action. We will explore both computational and experimental strategies, from initial target prediction to rigorous validation in cellular and biochemical assays.

Introduction: The Therapeutic Potential of Thioamides

Thioamides are bioisosteres of amides where a sulfur atom replaces the oxygen atom of the carbonyl group.[2][3] This substitution leads to significant changes in the molecule's electronic and steric properties, including a longer C-S bond, increased lipophilicity, and altered hydrogen bonding capabilities.[2] These features can lead to enhanced binding affinity for target proteins and improved pharmacokinetic profiles.[1][2] Notably, thioamide-containing drugs like ethionamide are used in the treatment of multidrug-resistant tuberculosis, highlighting their clinical relevance.[4]

The compound of interest, this compound, possesses a chlorophenyl group, a common substituent in pharmacologically active molecules, attached to an ethanethioamide core. The presence of the thioamide suggests potential for a range of biological activities, while the chlorophenyl group could influence target specificity and potency. This guide will provide a systematic workflow for elucidating the currently unknown biological targets of this compound.

A Strategic Workflow for Target Identification and Validation

The process of identifying and validating a drug's biological target is a critical phase in drug development. A robust strategy combines computational approaches for initial hypothesis generation with rigorous experimental validation.

Figure 1: A strategic workflow for the identification and validation of biological targets for novel compounds.

Phase 1: In Silico Target Prediction

Computational methods provide a rapid and cost-effective means of generating initial hypotheses about a compound's potential biological targets.

Similarity-Based Approaches

These methods operate on the principle that structurally similar molecules often share similar biological targets. By comparing the structure of this compound to databases of compounds with known targets, we can predict its potential protein interactions.

-

Rationale: The chlorophenyl and thioamide moieties are present in numerous bioactive compounds. Identifying known targets of these related molecules can provide a starting point for investigation. For instance, various kinase inhibitors and antimicrobial agents contain a chlorophenyl group.[5]

-

Recommended Tools:

-

PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features to a database of pharmacophore models derived from known protein-ligand complexes.

-

SuperPred: Predicts the main therapeutic class and potential protein targets of a compound based on its structural similarity to known drugs.

-

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This can be used to screen a library of potential protein targets against this compound.

-

Rationale: Docking can provide insights into the potential binding mode and affinity of the compound for a specific protein target. This can help prioritize targets for experimental validation.

-

Workflow:

-

Target Selection: Based on similarity search results or a broader hypothesis (e.g., targeting kinases or proteases, which are common targets for thioamide-containing compounds), select a panel of protein structures.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate partial charges.

-

Docking Simulation: Use software such as AutoDock or Schrödinger's Glide to dock the ligand into the active or allosteric sites of the selected proteins.

-

Analysis: Analyze the docking scores and binding poses to identify high-probability interactions.

-

Phase 2: Initial Experimental Screening

Following in silico prediction, experimental screening is essential to determine the compound's biological activity and narrow down the list of potential targets.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cell behavior without a preconceived notion of the target.

-

Rationale: This approach can uncover unexpected biological activities and provide clues about the pathways being modulated. For example, observing significant growth inhibition in cancer cell lines would suggest targets involved in cell proliferation or survival.[6]

-

Experimental Protocol: Cell Viability Assay (MTS Assay)

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

| Cell Line | Predicted Target Class | Rationale for Inclusion |

| MCF-7 (Breast Cancer) | Kinases, Nuclear Receptors | High prevalence of hormone and growth factor receptor signaling. |

| HCT-116 (Colon Cancer) | Apoptosis Regulators, Kinases | Well-characterized p53 wild-type line, sensitive to cell cycle arrest and apoptosis inducers. |

| HepG2 (Liver Cancer) | Metabolic Enzymes, Kinases | Relevant for assessing potential hepatotoxicity and targeting metabolic pathways.[4] |

| E. coli / S. aureus | Bacterial Enzymes | To screen for potential antibacterial activity, a known property of some thioamides.[4] |

Target-Focused Biochemical Assays

Based on the in silico predictions and phenotypic screening results, a more focused approach using biochemical assays can be employed.

-

Rationale: These assays directly measure the interaction of the compound with purified proteins, providing direct evidence of target engagement and inhibition.[7]

-

Example: Kinase Inhibition Profiling

-

If phenotypic screening suggests anti-proliferative activity, a broad panel of kinases can be screened. Many commercial services offer kinase profiling panels (e.g., DiscoverX, Eurofins).

-

The compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of purified kinases to identify potential hits.

-

Follow-up dose-response assays are then performed for the primary hits to determine their IC50 values.

-

Phase 3: Rigorous Target Validation

Once high-confidence candidate targets are identified, further validation is required to confirm that the compound's biological effects are mediated through these targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

-

Rationale: This assay provides direct evidence of the compound binding to the putative target within intact cells.

-

Experimental Workflow:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

-

Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates binding.

-

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic Approaches for Target Validation

Modulating the expression of the target protein can help establish a causal link between the target and the compound's observed phenotype.

-

Rationale: If the compound's effect is diminished in cells where the target protein is knocked down or knocked out, it provides strong evidence for on-target activity.

-

Methods:

-

siRNA/shRNA: Transient or stable knockdown of the target protein's expression.

-

CRISPR/Cas9: Complete knockout of the gene encoding the target protein.

-

-

Validation Protocol:

-

Transfect/transduce cells with siRNA or a CRISPR/Cas9 system targeting the gene of interest.

-

Confirm knockdown/knockout of the target protein by Western blotting or qPCR.

-

Treat the modified cells and control cells with this compound.

-

Perform a functional assay (e.g., cell viability) and compare the compound's effect in both cell populations.

-

Biophysical Binding Assays

These techniques provide quantitative data on the binding affinity and thermodynamics of the compound-target interaction.

-

Rationale: Direct measurement of binding confirms a physical interaction and provides key parameters for structure-activity relationship (SAR) studies.

-

Recommended Techniques:

-

Surface Plasmon Resonance (SPR): Measures the binding kinetics (kon and koff) and affinity (KD) of the interaction in real-time.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Conclusion

While the specific biological targets of this compound remain to be discovered, the framework presented in this guide provides a comprehensive and logical pathway for their elucidation. By integrating in silico prediction with a tiered experimental approach, from broad phenotypic screening to rigorous biophysical and genetic validation, researchers can systematically uncover the mechanism of action of this and other novel thioamide compounds. This structured approach not only enhances the efficiency of the target identification process but also ensures a high degree of scientific rigor, which is paramount for the successful progression of any compound in the drug discovery pipeline.

References

- 1. Increasing the bioactive space of peptide macrocycles by thioamide substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioagilytix.com [bioagilytix.com]

- 7. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing a Privileged Scaffold: The Strategic Synthesis of Thiazole-Based Kinase Inhibitors from 2-(4-Chlorophenyl)ethanethioamide

Abstract

This in-depth technical guide delineates the pivotal role of 2-(4-Chlorophenyl)ethanethioamide as a foundational building block in the synthesis of potent enzyme inhibitors. While not an inhibitor in its own right, this thioamide is a critical precursor for the construction of the 2-aminothiazole scaffold, a well-established privileged structure in medicinal chemistry. We will explore the strategic application of the Hantzsch thiazole synthesis to convert this compound into a versatile intermediate, and subsequently, its elaboration into a class of promising anticancer agents: PI3K/mTOR dual inhibitors. This guide will provide a comprehensive overview of the synthetic chemistry, the rationale behind the drug design, detailed experimental protocols for synthesis and biological evaluation, and an analysis of the structure-activity relationships that govern the efficacy of these inhibitors.

Introduction: The Unseen Value of a Precursor

In the landscape of drug discovery, the identification of novel, biologically active molecules is paramount. However, the journey to a successful therapeutic agent often begins with the humble starting material. This compound is one such unassuming yet crucial molecule. While it does not exhibit significant enzyme inhibitory activity on its own, its true value lies in its role as a readily accessible and reactive precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The presence of the thioamide group and the 4-chlorophenyl moiety makes it an ideal starting point for constructing more complex molecular architectures.

The 2-aminothiazole ring, in particular, is a prominent heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1] This guide will illuminate the path from this compound to a class of potent enzyme inhibitors, showcasing how strategic synthetic chemistry can unlock the latent potential of a simple starting material.

The Hantzsch Thiazole Synthesis: A Gateway to Bioactive Thiazoles

The Hantzsch thiazole synthesis, a classic named reaction in organic chemistry, remains a cornerstone for the construction of the thiazole ring.[2] This robust and versatile reaction typically involves the condensation of an α-haloketone with a thioamide.[2] The reaction proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

This synthetic strategy is particularly powerful because it allows for the introduction of diverse substituents onto the thiazole ring by simply varying the starting thioamide and α-haloketone. In the context of this guide, this compound serves as the thioamide component, providing the 2-amino-4-(4-chlorophenyl) core of the resulting thiazole.

Synthesis of the 2-Amino-4-(4-chlorophenyl)thiazole Scaffold

The first crucial step in leveraging this compound is its conversion into a more functionalized thiazole intermediate. This is achieved through the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

Materials:

-

This compound

-

2-Bromo-1-(4-chlorophenyl)ethanone (or other suitable α-haloketone)

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

To this solution, add 2-bromo-1-(4-chlorophenyl)ethanone (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2-amino-4-(4-chlorophenyl)thiazole.

This synthesized scaffold is now a versatile platform for further chemical modifications to generate a library of potential enzyme inhibitors.

Case Study: From a Simple Thiazole to Potent PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes.[3]

The 2-aminothiazole scaffold serves as an excellent core for the design of PI3K/mTOR inhibitors. The 2-amino group can act as a hinge-binding motif, interacting with key residues in the ATP-binding pocket of these kinases.

Synthetic Elaboration of the Thiazole Scaffold

The 2-amino-4-(4-chlorophenyl)thiazole scaffold can be further functionalized through various chemical reactions, such as acylation, alkylation, and cross-coupling reactions, to introduce moieties that enhance binding affinity and selectivity for the target kinases. A representative synthetic route is outlined below.

Biological Evaluation: Assessing Enzyme Inhibitory Potency

The synthesized thiazole derivatives must be evaluated for their ability to inhibit the target enzymes, PI3K and mTOR. This is typically done using in vitro kinase assays.

Experimental Protocol: In Vitro PI3Kα and mTOR Kinase Inhibition Assay

Materials:

-

Recombinant human PI3Kα and mTOR enzymes

-

PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate for PI3Kα

-

PHAS-I (phosphorylated heat- and acid-stable protein) substrate for mTOR

-

[γ-³²P]ATP

-

Synthesized thiazole compounds (dissolved in DMSO)

-

Kinase reaction buffer

-

Stop solution (e.g., phosphoric acid)

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, the respective substrate (PIP2 for PI3Kα or PHAS-I for mTOR), and the recombinant enzyme.

-

Add varying concentrations of the synthesized thiazole compounds to the reaction mixture. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The inhibitory activities of the synthesized compounds are typically summarized in a table for easy comparison.

| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) |

| 3b | 0.086 ± 0.005 | 0.221 ± 0.014 |

| 3e | Data not specified | Data not specified |

| Reference Drug | Value | Value |

| Note: The data for compounds 3b and 3e are representative values from a study on novel thiazole derivatives as PI3K/mTOR dual inhibitors.[3] |

Structure-Activity Relationship (SAR) and Mechanism of Action

The potency and selectivity of the thiazole-based inhibitors are highly dependent on the nature and position of the substituents on the core scaffold. For instance, in a series of novel thiazole derivatives, it was found that certain substitutions on the phenyl ring at the 4-position and on the amide side chain significantly influenced the inhibitory activity against PI3Kα and mTOR.[3]

Molecular modeling studies can provide valuable insights into the binding mode of these inhibitors within the enzyme's active site. Typically, the 2-aminothiazole core forms key hydrogen bond interactions with the hinge region of the kinase domain, while other parts of the molecule occupy adjacent hydrophobic pockets, contributing to the overall binding affinity.

Conclusion

This compound, while not a bioactive molecule in itself, represents a cornerstone in the synthesis of high-value pharmaceutical compounds. Its strategic use in the Hantzsch thiazole synthesis provides a direct and efficient route to the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry. As demonstrated in the case of PI3K/mTOR dual inhibitors, the elaboration of this scaffold can lead to the discovery of potent and selective enzyme inhibitors with significant therapeutic potential. This guide underscores the importance of fundamental synthetic chemistry and the strategic selection of starting materials in the complex and challenging field of drug discovery.

References

Spectroscopic Analysis of 2-(4-Chlorophenyl)ethanethioamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-(4-Chlorophenyl)ethanethioamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this target molecule. By integrating theoretical foundations with established experimental protocols and predictive data analysis, this guide serves as an essential resource for the robust characterization of thioamide-containing compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₈H₈ClNS, belongs to the thioamide class of organic compounds.[1] Thioamides are crucial structural motifs in medicinal chemistry and drug discovery, often serving as bioisosteres of amides to enhance metabolic stability and biological activity.[2] The substitution of the carbonyl oxygen with sulfur in the amide group imparts unique physicochemical properties, including altered hydrogen bonding capabilities and distinct spectroscopic signatures.[3] Accurate and comprehensive spectroscopic analysis is therefore paramount for the unambiguous identification, purity assessment, and structural confirmation of this compound in research and development settings.

This guide provides a detailed examination of the expected spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound, underpinned by established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integration values, a detailed structural picture can be constructed.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., -NH₂).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectrum and Interpretation:

Based on the structure of this compound and data from similar compounds, the following proton signals are anticipated:

-

Aromatic Protons (4H): The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be in a different chemical environment than the protons meta to the chlorine, leading to an AA'BB' splitting pattern which often simplifies to two distinct doublets.

-

Methylene Protons (-CH₂-, 2H): The two protons of the methylene group adjacent to the aromatic ring and the thioamide group will likely appear as a singlet or a narrowly split multiplet. Its chemical shift will be influenced by both the aromatic ring and the electron-withdrawing thioamide group, placing it in the range of δ 3.5-4.0 ppm.

-

Amide Protons (-NH₂, 2H): The two protons of the primary thioamide group are expected to be broad singlets and may be exchangeable with D₂O. Their chemical shift can vary significantly depending on the solvent and concentration, but they are typically found in the region of δ 7.5-9.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Aromatic (Ha) |

| ~7.15 | Doublet | 2H | Aromatic (Hb) |

| ~3.80 | Singlet | 2H | -CH₂- |

| ~8.50 (broad) | Singlet | 2H | -NH₂ |

Molecular Structure with Proton Assignments:

Caption: Molecular structure of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer, often using proton decoupling to simplify the spectrum to a series of singlets.

-

Data Processing: Process the data similarly to ¹H NMR.

Predicted ¹³C NMR Spectrum and Interpretation:

The predicted ¹³C NMR spectrum of this compound will exhibit distinct signals for each unique carbon atom. The chemical shift of the thioamide carbonyl carbon is a particularly characteristic feature.[3]

-

Thiocarbonyl Carbon (C=S): This carbon is significantly deshielded and will appear far downfield, typically in the range of δ 200-210 ppm.[3]

-

Aromatic Carbons: The 4-chlorophenyl ring will show four distinct signals. The carbon bearing the chlorine (ipso-carbon) and the carbon attached to the ethanethioamide group (ipso-carbon) will have characteristic chemical shifts. The remaining four aromatic carbons will appear as two signals due to symmetry. Aromatic carbons generally resonate between δ 125-150 ppm.[4]

-

Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region, with a chemical shift influenced by the adjacent aromatic ring and thioamide group, likely in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=S |

| ~140 | Aromatic (C-Cl) |

| ~135 | Aromatic (C-CH₂) |

| ~130 | Aromatic (CH) |

| ~129 | Aromatic (CH) |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for functional group identification.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Predicted IR Spectrum and Interpretation:

The IR spectrum of this compound will display characteristic bands for the N-H, C-H, C=C, and C=S functional groups. The C=S stretching vibration in thioamides is often mixed with other vibrations and can be found in the fingerprint region.[5]

-

N-H Stretching: Primary thioamides show two bands in the region of 3300-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

-

Thioamide Bands: Thioamides exhibit several characteristic bands resulting from coupled vibrations of the C-N, N-H, and C=S bonds. The so-called "thioamide B band," with a significant contribution from C-N stretching, is often found around 1500-1600 cm⁻¹.[5] The C=S stretching vibration is more complex and less localized than the C=O stretch in amides. It contributes to several bands, with a significant contribution often found in the 700-850 cm⁻¹ region (the "G band").[5]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300, ~3150 | Medium | N-H stretching |

| ~3050 | Medium-Weak | Aromatic C-H stretching |

| ~2950 | Medium-Weak | Aliphatic C-H stretching |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretching |

| ~1550 | Strong | Thioamide B band (C-N stretch, N-H bend) |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

| ~750 | Medium-Strong | Thioamide G band (C=S stretch contribution) |

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern provides valuable structural information.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is ionized, commonly using electron ionization (EI) at 70 eV.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern:

The mass spectrum of this compound will show a molecular ion peak ([M]⁺˙) and several fragment ions. The presence of chlorine will be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key Fragmentation Pathways:

-

Molecular Ion: The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (185.00659 for C₈H₈³⁵ClNS).[6] An M+2 peak of approximately one-third the intensity of the molecular ion peak will also be present due to the ³⁷Cl isotope.

-

Loss of •SH: A common fragmentation pathway for thioamides is the loss of a sulfhydryl radical, leading to a significant fragment ion.

-

Benzylic Cleavage: Cleavage of the bond between the methylene group and the thioamide group is expected, resulting in a stable chlorobenzyl cation or a thioacetamide radical cation.

-

McLafferty Rearrangement: While less common for primary thioamides without a longer alkyl chain, rearrangement reactions should be considered.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 185/187 | [C₈H₈ClNS]⁺˙ (Molecular Ion) |

| 152/154 | [M - •SH]⁺ |

| 125/127 | [C₇H₆Cl]⁺ (Chlorotropylium ion) |

| 75 | [CH₃CSNH₂]⁺˙ (Thioacetamide radical cation) |